molecular formula C4H11O3PS B1196659 O,O-Diethyl hydrogen thiophosphate CAS No. 2465-65-8

O,O-Diethyl hydrogen thiophosphate

Cat. No. B1196659
CAS RN: 2465-65-8
M. Wt: 170.17 g/mol
InChI Key: PKUWKAXTAVNIJR-UHFFFAOYSA-N
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Description

O,O-Diethyl hydrogen thiophosphate is an organic compound that belongs to the class of organic compounds known as thiophosphate diesters . These are organic compounds containing the thiophosphoric acid functional group or a derivative thereof, with the general structure ROP (OR’) (OR’')=S, where exactly two R-groups are organyl groups .


Synthesis Analysis

The synthesis of O,O-Diethyl hydrogen thiophosphate can be achieved through reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base . This provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .


Molecular Structure Analysis

The molecular formula of O,O-Diethyl hydrogen thiophosphate is C4H11O3PS . The average mass is 170.167 Da and the monoisotopic mass is 170.016647 Da .


Chemical Reactions Analysis

The reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base, provide a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . Studies on the reaction of ambident nucleophile ammonium O,O’-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of O,O-Diethyl hydrogen thiophosphate include a density of 1.532g/cm³ . The boiling point is 580.4°C at 760 mmHg . The refractive index is 1.741 .

Safety And Hazards

O,O-Diethyl hydrogen thiophosphate is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It causes serious eye irritation and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

diethoxy-hydroxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUWKAXTAVNIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5852-63-1 (hydrochloride salt), 5871-17-0 (potassium salt)
Record name O,O-Diethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9052844
Record name O,O-Diethyl phosphorothionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diethylthiophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

O,O-Diethyl hydrogen thiophosphate

CAS RN

2465-65-8, 5871-17-0
Record name O,O-Diethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2465-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O-Diethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Diethyl phosphorothionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-DIETHYL PHOSPHOROTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FND2ADQ374
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethylthiophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Li, R Chen, L Wang, Y Jia, X Shen… - Environmental Science & …, 2023 - ACS Publications
Records of the environmental occurrence of organothiophosphate esters (OTPEs), which are used as flame retardants and food and industrial additives, are unavailable. In this study, …
Number of citations: 1 pubs.acs.org
D Rabus, F Lotthammer, J Degret, L Arapan, F Palmino… - Sensors, 2022 - mdpi.com
The detection of organophosphates, a wide class of pesticides, in water-solution has a huge impact in environmental monitoring. Acoustic transducers are used to design passive …
Number of citations: 9 www.mdpi.com
H Tan, B Hu, W Liu, Y Wang, W He, Y Zhang, C Geng… - Aquaculture, 2023 - Elsevier
Disease-resistant grass carp (DR-GGC) was an improved grass carp developed by backcrossing gynogenetic grass carp (GGC, female) with grass carp (Ctenopharyngodon iIdella, GC, …
Number of citations: 0 www.sciencedirect.com
AE Mbachu, EI Chukwura… - Recent Prog Microbiol …, 2021 - researchgate.net
Environmental pollution by organic waste especially hydrocarbons, pesticides, herbicides and other toxic wastes is a global problem. Despite the economic boom which petroleum …
Number of citations: 1 www.researchgate.net
M Goldsmith, N Aggarwal, Y Ashani… - Protein Engineering …, 2017 - academic.oup.com
Improving an enzyme's initially low catalytic efficiency with a new target substrate by an order of magnitude or two may require only a few rounds of mutagenesis and screening or …
Number of citations: 64 academic.oup.com
CR Hart - 2006 - search.proquest.com
Organophosphate pesticides (OPs) are researched due to their potential for producing neurological effects. Acute exposures to high concentrations of OPs have been associated with …
Number of citations: 0 search.proquest.com
SO Greisen - academia.edu
Overcoming an Optimization Plateau in the Directed Evolution of Highly Efficient Nerve Agent Bioscavengers Page 1 1 Overcoming an Optimization Plateau in the Directed Evolution of …
Number of citations: 0 www.academia.edu

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